4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-15-6-4-3(12(13)14)2-9-5(4)10-7(8)11-6/h2H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOCBNYXZGXSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C(=CN2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40833298 | |
| Record name | 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40833298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866331-12-6 | |
| Record name | 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40833298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate reagents.
Substitution Reactions: Methoxy and nitro groups are introduced through substitution reactions using specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine, exhibit significant activity against various cancer cell lines. In particular, studies have shown that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a related compound demonstrated IC values in the nanomolar range against FGFR1, FGFR2, and FGFR3, leading to reduced proliferation and increased apoptosis in breast cancer cells .
Antimicrobial Properties
The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens. The introduction of nitro and methoxy groups enhances their biological activity by altering their interaction with microbial enzymes and cellular structures.
Neuroprotective Effects
Recent studies have suggested that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors associated with neuronal damage.
Structure-Activity Relationship (SAR)
The structure of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine allows for various modifications that can enhance its pharmacological profile. Key features influencing activity include:
- Nitro Group : Enhances electron-withdrawing properties, increasing the reactivity towards biological targets.
- Methoxy Group : Modulates lipophilicity and solubility, impacting bioavailability.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Substitution at Position 5
- Bromo (5-Bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS: 22276-99-9) : Bromine’s bulkiness and moderate electronegativity may favor hydrophobic interactions. This compound is a precursor for cross-coupling reactions in antiparasitic drug development .
- Iodo (4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine) : Iodine’s polarizability supports halogen bonding, critical in kinase inhibition (e.g., Mer/Axl tyrosine kinases) .
Substitution at Position 4
- Chloro (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine): Chlorine’s electronegativity stabilizes the aromatic system, a feature leveraged in antiparasitic agents targeting Trypanosoma cruzi .
- Methyl (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS: 1234616-34-2) : Methyl groups improve metabolic stability, as seen in analogs with prolonged half-lives .
Substitution at Position 7
- Aryl groups (7-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives) : Bulky aryl substituents enhance kinase selectivity. For example, compound 26 () inhibits Mer/Axl kinases with IC₅₀ values < 100 nM .
- Morpholino (SRI-32007): A morpholino group at position 7 confers antiviral activity against HBV, likely by modulating tubulin polymerization .
Biological Activity
Overview
4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound features a pyrrole ring fused to a pyrimidine ring, with methoxy and nitro substituents at specific positions. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 209.16 g/mol
- CAS Number : 866331-12-6
Synthesis
The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrrole Ring : Cyclization reactions are employed.
- Introduction of the Pyrimidine Ring : Achieved through condensation reactions.
- Substitution Reactions : Methoxy and nitro groups are introduced using specific reagents.
Antimicrobial and Anticancer Properties
Research indicates that compounds in the pyrrolopyrimidine class, including 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine, exhibit significant antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidines can effectively inhibit various bacterial strains, including E. coli and S. aureus . The presence of specific substituents enhances their antibacterial efficacy.
- Anticancer Activity : The compound is investigated for its potential to inhibit cancer cell proliferation and induce apoptosis. For instance, modifications in similar structures have demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis .
The biological effects of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine may stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation in cancerous tissues.
- Cell Cycle Arrest : Similar compounds have been shown to induce G1-phase arrest in cancer cells, contributing to their anticancer effects .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antiviral Activity : Pyrimidine derivatives have been noted for their effectiveness against viruses such as Zika and Dengue virus, with EC50 values indicating significant inhibitory effects .
- Cytotoxicity Assays : In vitro assays demonstrate that certain derivatives exhibit lower cytotoxicity while maintaining high efficacy against cancer cell lines .
Data Table
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach for analogous pyrrolo[2,3-d]pyrimidines involves:
- Step 1 : Condensation of precursors (e.g., barbituric acids or pyrazol-5-amines) with aldehydes under solvent-free or microwave-assisted conditions .
- Step 2 : Nitration at the 5-position using HNO₃/H₂SO₄, followed by methoxylation at the 4-position via nucleophilic substitution .
- Step 3 : Purification using column chromatography (e.g., ethyl acetate/hexanes) and characterization via NMR and HPLC .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy and nitro groups) and pyrrolo-pyrimidine backbone integrity .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification .
- IR Spectroscopy : To identify functional groups (e.g., N-H stretching in the amine group at ~3300 cm⁻¹) .
Q. How is initial biological activity screening performed for this compound?
- In vitro assays : Antitumor activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Antibacterial activity is tested via broth microdilution against Gram-positive/negative strains .
- Dose-response curves : IC₅₀ values are calculated to prioritize compounds for further study .
Q. What strategies improve solubility and stability for in vitro studies?
- Derivatization : Introducing hydrophilic groups (e.g., morpholine or polyethylene glycol) at the 7-position .
- Co-solvents : Use DMSO or cyclodextrin complexes to enhance aqueous solubility .
Q. How do functional groups (methoxy, nitro) influence reactivity?
- Methoxy group : Enhances electron density in the pyrrole ring, facilitating electrophilic substitutions .
- Nitro group : Acts as a strong electron-withdrawing group, stabilizing intermediates during synthesis and modulating biological activity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 5 mins) and improves yields by 15–20% .
- Catalyst screening : Palladium/copper catalysts enhance coupling efficiency in key steps (e.g., Suzuki-Miyaura for aryl substitutions) .
Q. How to address contradictory data in biological activity across studies?
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 5-nitro vs. 5-chloro derivatives) to isolate substituent effects .
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize results to control compounds (e.g., doxorubicin) .
Q. What mechanistic studies elucidate its mode of action?
- Kinase inhibition assays : Test against targets like CDK2 or PTPN2 using recombinant enzymes and ATP-competitive binding assays .
- Molecular docking : Predict binding poses in kinase active sites (e.g., ATP-binding pocket of CDK2) using software like AutoDock .
Q. How can selectivity for specific biological targets be enhanced?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
